Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16F7NO3S and its molecular weight is 435.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives are key intermediates in synthetic chemistry, serving as precursors for various heterocyclic compounds. For instance, they have been converted into ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which upon further treatment with hydrazine hydrate yield 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-ones. These compounds, when treated with aromatic aldehydes, give Schiff bases with potential antibacterial, antifungal, and antiinflammatory activities (Narayana et al., 2006).
Another study demonstrated the reactivity of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes to yield 6-(2-nitrostyryl)-2H-pyran-2-ones, which upon reduction led to 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives, showcasing the compound's utility in synthesizing complex heterocyclic systems (Bombarda et al., 1992).
Heterocyclic Compound Formation
The synthesis of various heterocyclic compounds, including thieno[2,3-d]pyrimidines and benzothieno[2,3-d]pyrimidines, from ethyl 2-amino-thiophene-3-carboxylates illustrates the pivotal role of these intermediates in medicinal chemistry and drug development. These processes often involve acylation, followed by reactions that introduce basic substituents, leading to compounds with significant biological activities (Sauter et al., 1976).
Antimicrobial and Antioxidant Activities
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, a closely related compound, has been used as a key intermediate in synthesizing fused and polyfunctional substituted thiophenes. These synthesized compounds exhibited promising antimicrobial activities, highlighting the therapeutic potential of these chemical frameworks in addressing microbial infections (Abu‐Hashem et al., 2011).
Reaction with Amines
The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines led to the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, showcasing the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Shipilovskikh et al., 2014).
Properties
IUPAC Name |
ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F7NO3S/c1-3-27-12(25)10-8-5-4-7(2)6-9(8)28-11(10)24-13(26)14(17,18)15(19,20)16(21,22)23/h7H,3-6H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCEQPUVUPRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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